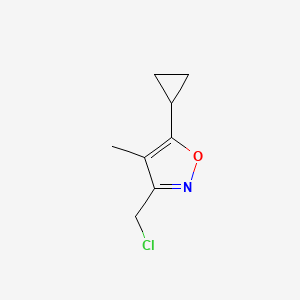
3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole” is a complex organic compound. It contains a chloromethyl group, which is a functional group with the chemical formula -CH2-Cl . The compound also includes a cyclopropyl group (a three-membered carbon ring) and a methyl group (CH3). The 1,2-oxazole ring is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2-oxazole ring is a planar, aromatic ring, which could influence the compound’s reactivity and physical properties. The chloromethyl, cyclopropyl, and methyl groups attached to this ring would further define its structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is known to be reactive . The compound might undergo reactions typical for chloromethyl compounds, such as substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties . Chemical properties might include its reactivity, flammability, and susceptibility to corrosion .
Wissenschaftliche Forschungsanwendungen
- Applications :
- Intermediate : 3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole serves as an important raw material and intermediate in organic synthesis .
- Development : In recent years, fluorescent probes have gained attention. While not directly related to the compound, understanding its fluorescent properties could lead to novel applications in imaging and diagnostics .
Hyper Cross-Linked Polymers (HCPs)
Organic Synthesis
Fluorescent Probes
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(4-9)10-11-8(5)6-2-3-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYQKCPQXQADNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CCl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole | |
CAS RN |
1526674-63-4 |
Source


|
| Record name | 3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)
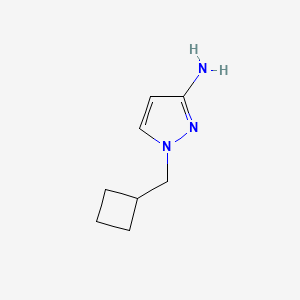
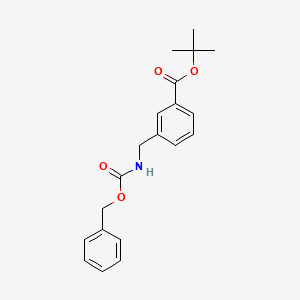
![(Z)-2-(methylsulfonyl)-3-(4-{3-[(Z)-2-(methylsulfonyl)-3-nitrilo-1-propenyl]-1H-indol-1-yl}phenyl)-2-propenenitrile](/img/structure/B2577945.png)
![2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione](/img/structure/B2577947.png)
![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
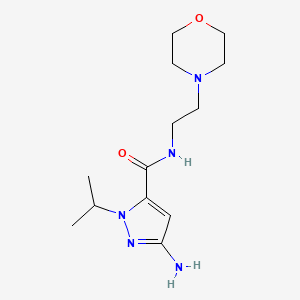
![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
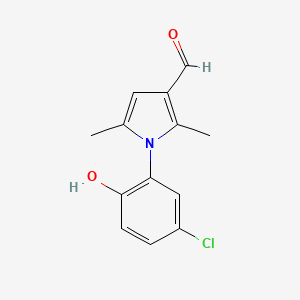
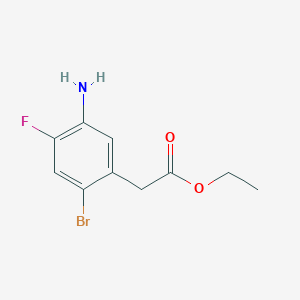
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)